2,8-dinitro-10H-phenothiazine
Overview
Description
2,8-dinitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. Phenothiazine and its derivatives have been widely studied due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2,8-dinitro-10H-phenothiazine typically involves the nitration of phenothiazine. One common method is the direct nitration of phenothiazine using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to prevent over-nitration and degradation of the product. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,8-dinitro-10H-phenothiazine undergoes various chemical reactions, including:
Scientific Research Applications
2,8-dinitro-10H-phenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-dinitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
2,8-dinitro-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
10H-phenothiazine: The parent compound without nitro groups, which has different chemical and biological properties.
2,7-dinitro-10H-phenothiazine: A similar compound with nitro groups at different positions, which may exhibit different reactivity and biological activities.
3,7-dinitro-10H-phenothiazine: Another derivative with nitro groups at the 3 and 7 positions, used in similar applications.
The uniqueness of this compound lies in the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,8-dinitro-10H-phenothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-11-9(5-7)13-10-6-8(15(18)19)2-4-12(10)20-11/h1-6,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMKCMMSFCWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40838182 | |
Record name | 2,8-Dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40838182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823802-43-3 | |
Record name | 2,8-Dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40838182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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